![molecular formula C132H128Cl2N4P4Ru2+2 B8074906 RuCl2[(R)DMBINAP][(R,R)DPEN]](/img/structure/B8074906.png)
RuCl2[(R)DMBINAP][(R,R)DPEN]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuCl2[®-DM-BINAP][(R,R)-DPEN] is a ruthenium-based complex that contains a bis-naphthalene phosphine ligand and a diphenylethylenediamine ligand. This compound is known for its ability to catalyze enantioselective asymmetric reductions, making it a valuable tool in organic synthesis .
Preparation Methods
The synthesis of RuCl2[®-DM-BINAP][(R,R)-DPEN] involves the reaction of ruthenium chloride with the ligands ®-DM-BINAP and (R,R)-DPEN. The reaction typically takes place in a suitable solvent under controlled conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this reaction while maintaining the necessary conditions to achieve high yields and purity.
Chemical Reactions Analysis
RuCl2[®-DM-BINAP][(R,R)-DPEN] primarily undergoes enantioselective asymmetric reduction reactions. It is commonly used to reduce benzils to form chiral 1,2-diols . The reaction conditions often involve the use of hydrogen gas or other reducing agents in the presence of the ruthenium complex. The major products formed from these reactions are chiral diols, which are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Scientific Research Applications
RuCl2[®-DM-BINAP][(R,R)-DPEN] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which RuCl2[®-DM-BINAP][(R,R)-DPEN] exerts its catalytic effects involves the coordination of the ligands to the ruthenium center, creating a chiral environment that facilitates enantioselective reduction. The molecular targets are typically carbonyl compounds, which are reduced to chiral alcohols or amines through a series of steps involving the transfer of hydrogen atoms .
Comparison with Similar Compounds
RuCl2[®-DM-BINAP][(R,R)-DPEN] is unique due to its combination of ligands, which provide a highly chiral environment for catalytic reactions. Similar compounds include:
RuCl2[®-DM-BINAP][®-DAIPEN]: This compound has a different diamine ligand but also serves as a catalyst for asymmetric reductions.
RuCl(p-cymene)[(R,R)-Ts-DPEN]: This complex uses a different phosphine ligand and is also used in enantioselective reductions.
RuCl(p-cymene)[(S,S)-Ts-DPEN]: Similar to the previous compound but with a different stereochemistry, affecting its catalytic properties.
These compounds highlight the versatility and importance of ruthenium-based catalysts in asymmetric synthesis.
Properties
IUPAC Name |
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(1R,2R)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H48P2.2C14H16N2.2ClH.2Ru/c2*1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;2*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;;/h2*9-32H,1-8H3;2*1-10,13-14H,15-16H2;2*1H;;/q;;;;;;2*+2/p-2/t;;2*13-,14-;;;;/m..11..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKMGDHXORMPMV-ZVGOOJHGSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H128Cl2N4P4Ru2+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2167.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,4S,6aR)-N-ethyl-2,3',9'-trioxospiro[3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4,8'-azonane]-2'-carboxamide](/img/structure/B8074823.png)

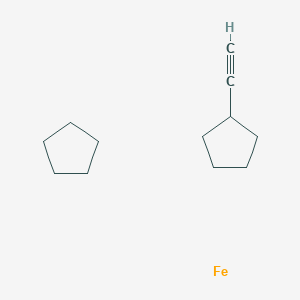
![1-{3-[(1E)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropyl}-2-(2-methyl-3-biphenylyl)ethanone](/img/structure/B8074840.png)
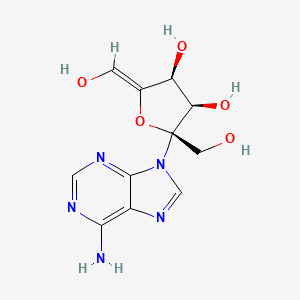
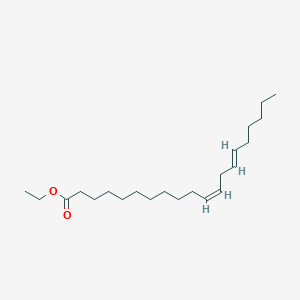
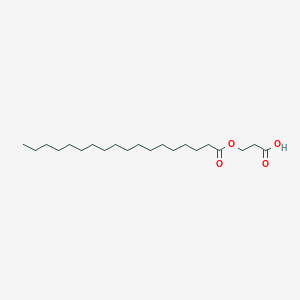
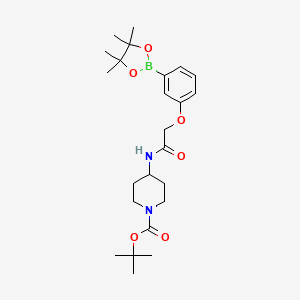
![(1R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8074875.png)
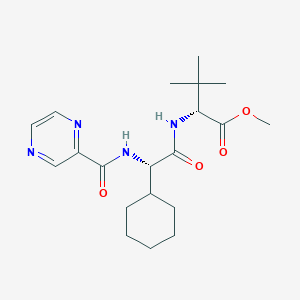
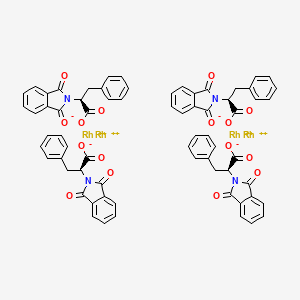
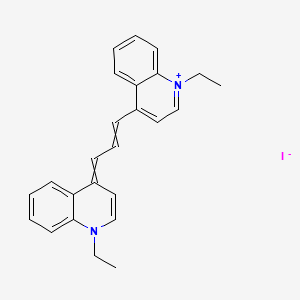
![Dichloro{(S)-(-)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}[(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B8074908.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene](/img/structure/B8074919.png)
